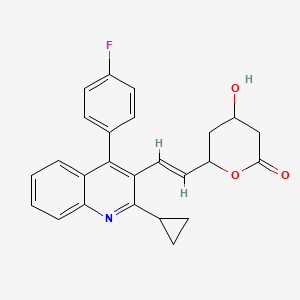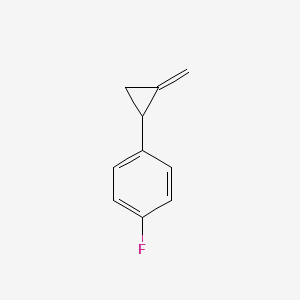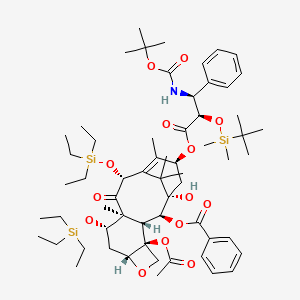
Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a derivative of Docetaxel, a well-known chemotherapy drug used to treat various cancers.
Vorbereitungsmethoden
The synthesis of Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether involves several steps:
Starting Material: The synthesis begins with Docetaxel as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 7, and 10 positions are protected using tert-Butyldimethylsilyl chloride and triethylsilyl chloride in the presence of a base such as imidazole.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using column chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride and acids like trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new chemotherapy agents.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research focuses on its potential as a more effective and stable form of Docetaxel for cancer treatment.
Industry: It is used in the production of pharmaceutical formulations and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is similar to that of Docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This action inhibits cell division, leading to cell death. The silyl groups enhance the compound’s stability and solubility, potentially improving its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether can be compared to other derivatives of Docetaxel:
Docetaxel: The parent compound, used widely in chemotherapy.
Paclitaxel: Another taxane derivative with similar anti-mitotic properties.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain resistant cancer cells.
2-Debenzoyl-2-pentenoyldocetaxel: A related compound used in similar research applications.
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether stands out due to its enhanced stability and solubility, making it a valuable compound for further research and development in cancer therapy.
Eigenschaften
Molekularformel |
C61H95NO14Si3 |
|---|---|
Molekulargewicht |
1150.7 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C61H95NO14Si3/c1-20-78(21-2,22-3)74-44-36-45-60(38-69-45,72-40(8)63)50-52(71-53(65)42-34-30-27-31-35-42)61(68)37-43(39(7)46(58(61,15)16)48(51(64)59(44,50)17)76-79(23-4,24-5)25-6)70-54(66)49(75-77(18,19)57(12,13)14)47(41-32-28-26-29-33-41)62-55(67)73-56(9,10)11/h26-35,43-45,47-50,52,68H,20-25,36-38H2,1-19H3,(H,62,67)/t43-,44-,45+,47-,48+,49+,50-,52-,59+,60-,61+/m0/s1 |
InChI-Schlüssel |
SWWPKGIJSJGUNY-HWHNIEPISA-N |
Isomerische SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Kanonische SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



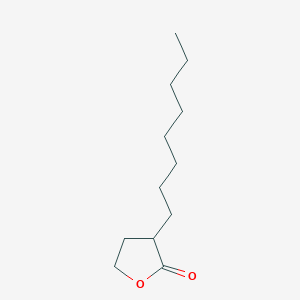

![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
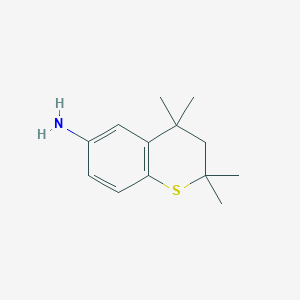
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
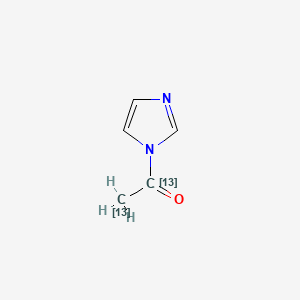
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
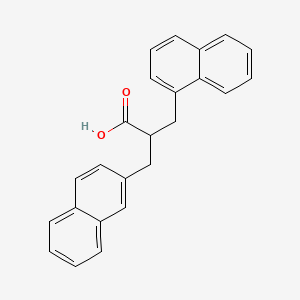
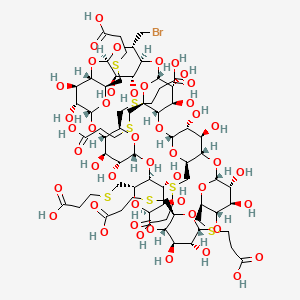
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
